25G-NBOMe (hydrochloride)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

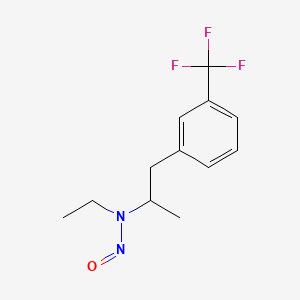

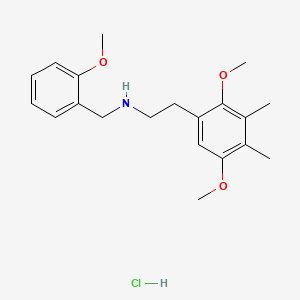

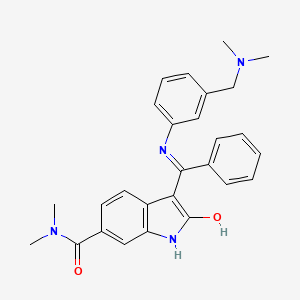

25G-NBOMe (hydrochloride) is a derivative of the phenethylamine hallucinogen 2C-G. It is characterized by the addition of a benzyl-methoxy group to the amine. This compound acts as a highly potent agonist for the human serotonin 5-HT2A receptor . The compound is known for its psychoactive effects and has been associated with severe intoxications and fatalities .

Aplicaciones Científicas De Investigación

25G-NBOMe (hydrochloride) has been used in scientific research to study the serotonin 5-HT2A receptor due to its high affinity and potency . It has applications in:

Chemistry: As a reference standard in analytical chemistry for the detection and quantification of designer drugs.

Biology: In studies of receptor binding and activation, particularly in the context of serotonin receptors.

Medicine: Limited research into its potential therapeutic effects, although its high toxicity limits its use.

Mecanismo De Acción

Target of Action

25G-NBOMe, also known as NBOMe-2C-G, is a derivative of the phenethylamine hallucinogen 2C-G . It acts as a highly potent agonist for the human 5-HT 2A receptor . This receptor is a subtype of the 5-HT2 receptor which belongs to the serotonin receptor family and plays a key role in the neurotransmitter system in the brain .

Mode of Action

25G-NBOMe interacts with its target, the 5-HT 2A receptor, by mimicking the action of serotonin, a neurotransmitter . It has a high affinity for this receptor and its activation leads to a release of various neurotransmitters and neuromodulators . This compound has more than 1000-fold selectivity for 5-HT 2A compared with 5-HT 1A .

Biochemical Pathways

The activation of the 5-HT 2A receptor by 25G-NBOMe affects various biochemical pathways. The most significant of these is the downstream release of excitatory neurotransmitters . .

Pharmacokinetics

When administered sublingually, numbness of the tongue and mouth followed by a metallic chemical taste was observed .

Result of Action

The activation of the 5-HT 2A receptor by 25G-NBOMe leads to a range of effects. Most individuals experience sympathomimetic toxicity such as vasoconstriction, hypertension, and tachycardia in addition to hallucinations . Other symptoms include agitation or aggression, seizure, hyperthermia, diaphoresis, hypertonia, rhabdomyolysis, and in severe cases, death . Researchers report that NBOMe intoxication frequently displays signs of serotonin syndrome .

Safety and Hazards

NBOMe compounds, including 25G-NBOMe, are often associated with life-threatening toxicity and death . They exhibit neurotoxic and cardiotoxic activity . Symptoms of toxidrome include agitation or aggression, seizure, hyperthermia, diaphoresis, hypertonia, rhabdomyolysis, and death . Researchers report that NBOMe intoxication frequently displays signs of serotonin syndrome .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

25G-NBOMe (hydrochloride) is known to interact with serotonin receptors, specifically the 5-HT2A receptor . The N-(2-methoxybenzyl) addition significantly increases the affinity and activity of other disubstituted phenethylamines at the 5-HT2A serotonin receptor .

Cellular Effects

25G-NBOMe (hydrochloride) has been associated with severe intoxications and even deaths . It exhibits neurotoxic and cardiotoxic activity . Most individuals experiencing sympathomimetic toxicity such as vasoconstriction, hypertension, and tachycardia in addition to hallucinations .

Molecular Mechanism

25G-NBOMe (hydrochloride) acts as a highly potent agonist for the human 5-HT2A receptor . Many of the NBOMe compounds have high potency agonist activity at additional 5-HT receptors and prolonged activation of 5-HT2B can cause cardiac valvulopathy in high doses and chronic use .

Temporal Effects in Laboratory Settings

It has been associated with life-threatening toxicity and death .

Dosage Effects in Animal Models

In animal models, 25G-NBOMe (hydrochloride) has shown rewarding and reinforcing effects . The effects were evaluated through conditioned place preference (CPP) and self-administration (SA) tests after administration of 25G-NBOMe .

Metabolic Pathways

It is metabolized through O-demethylation, hydroxylation, and N-demethoxybenzylation as the major pathways, analogously to published in vitro and in vivo studies on 25B-, 25C-, and 25I-NBOMe .

Transport and Distribution

Nbome compounds are not active orally and are usually taken sublingually .

Subcellular Localization

It is known that it acts as a highly potent agonist for the human 5-HT2A receptor .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 25G-NBOMe (hydrochloride) involves the reaction of 2,5-dimethoxy-3,4-dimethylphenethylamine with 2-methoxybenzaldehyde in the presence of a reducing agent to form the intermediate Schiff base. This intermediate is then reduced to the final product using a suitable reducing agent such as sodium borohydride .

Industrial Production Methods: Industrial production methods for 25G-NBOMe (hydrochloride) are not well-documented due to its classification as a designer drug and its association with illegal activities. the general approach would involve large-scale synthesis using the same synthetic routes and reaction conditions as described above, with appropriate scaling up of the reagents and reaction vessels.

Types of Reactions:

Oxidation: 25G-NBOMe (hydrochloride) can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

Reduction: The compound can be reduced at the imine group during its synthesis to form the final amine product.

Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring, particularly at the positions ortho and para to the methoxy groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Electrophilic aromatic substitution reactions typically use reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: The primary amine product.

Substitution: Halogenated derivatives of 25G-NBOMe (hydrochloride).

Comparación Con Compuestos Similares

25I-NBOMe: A derivative with an iodine substituent, known for its high potency and similar psychoactive effects.

25B-NBOMe: A bromine-substituted derivative with similar receptor binding properties.

25C-NBOMe: A chlorine-substituted derivative with comparable effects and toxicity.

Uniqueness: 25G-NBOMe (hydrochloride) is unique due to its specific substitution pattern on the phenethylamine backbone, which confers distinct pharmacological properties. It has a higher affinity for the 5-HT2A receptor compared to some other NBOMe derivatives, making it particularly potent .

Propiedades

IUPAC Name |

2-(2,5-dimethoxy-3,4-dimethylphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27NO3.ClH/c1-14-15(2)20(24-5)16(12-19(14)23-4)10-11-21-13-17-8-6-7-9-18(17)22-3;/h6-9,12,21H,10-11,13H2,1-5H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIXRXNLCFFXKOZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=C1C)OC)CCNCC2=CC=CC=C2OC)OC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Octyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate](/img/structure/B566140.png)

![7,7-dioctyl-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B566141.png)

![N-[5-(Hydroxymethyl)-2-phenyl-1,3-dioxan-5-yl]-carbamic Acid Benzyl Ester](/img/structure/B566142.png)

![Benzyl N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-YL]carbamate](/img/structure/B566144.png)

![2-[(3S,4S,5S,6R)-7-Hydroxy-4,6-dimethoxy-3,5-dimethylheptyl]-5,7-dimethoxy-8-(methoxymethoxy)-3-methyl-2,3-dihydro-4H-1-benzopyran-4-one](/img/structure/B566148.png)